molecular formula C8H14N2O B2710004 (3-叔丁基异噁唑-5-基)甲酰胺 CAS No. 1196154-38-7

(3-叔丁基异噁唑-5-基)甲酰胺

货号 B2710004
CAS 编号: 1196154-38-7
分子量: 154.213
InChI 键: RVDSUZZDSIKIBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-Tert-butylisoxazol-5-YL)methanamine” is a chemical compound with the CAS Number: 1196154-38-7 . It has a molecular weight of 154.21 and its IUPAC name is (3-tert-butyl-5-isoxazolyl)methanamine . The compound is typically stored at temperatures around -10 degrees and it is available in a liquid form .

科学研究应用

新型合成方法

研究人员已经开发了环境温度合成方法,用于合成结构上与 (3-叔丁基异恶唑-5-基) 甲胺相关的化合物,展示了化学合成技术的进步。例如,通过缩合反应合成新型吡唑基和吡啶基甲胺突出了创造具有独特性质的新化合物的潜力,以便在包括药学和材料科学在内的各个领域进行进一步研究和应用 (Becerra, Cobo, & Castillo, 2021)

稳定构象的支架

某些异恶唑基甲胺的衍生物已被设计为稳定特定分子构象的支架。此应用对于开发具有所需结构和功能性质的肽和蛋白质至关重要。例如,四氢-4H-(吡咯并[3,4-d]异恶唑-3-基)甲胺支架被用于稳定短肽序列中的平行转角构象,展示了该化合物在生物化学和药物设计中的效用 (Bucci 等,2018)

抗菌评价

已经合成与 (3-叔丁基异恶唑-5-基) 甲胺相关的化合物并评估了它们的抗菌性能。对 1-(1H-苯并三唑-1-基)-1-取代苯基甲胺的研究揭示了不同程度的抗菌和抗真菌活性,表明这些化合物有可能被开发成新的抗菌剂 (Visagaperumal 等,2010)

有机发光二极管 (OLED) 的进展

对带有空间受阻吡啶基吡唑酸螯合物的 Pt(II) 荧光粉的研究(与 (3-叔丁基异恶唑-5-基) 甲胺共享一个概念框架)已导致开发出具有高效率和稳定色度的 OLED。材料科学的这些进步促进了显示和照明技术的持续发展,强调了异恶唑基衍生物在电子设备中的更广泛应用 (Huang 等,2013)

电化学合成

苯并恶唑衍生物的电化学合成展示了在绿色化学应用中利用 (3-叔丁基异恶唑-5-基) 甲胺及其衍生物的潜力。此方法提供了一种合成杂环化合物的环境友好型新方法,而杂环化合物在制药、农用化学品和染料中必不可少 (Salehzadeh, Nematollahi, & Hesari, 2013)

安全和危害

The safety information available indicates that “(3-Tert-butylisoxazol-5-YL)methanamine” is potentially dangerous . The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound has also been assigned several hazard statements, including H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) .

属性

IUPAC Name

(3-tert-butyl-1,2-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDSUZZDSIKIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 220 mg (1.27 mmol) of 3-tert-butyl-isoxazole-5-carboxylic acid amide in anhydrous THF (10 mL) are added 2.54 mL (5.08 mmol, 2M solution in THF) of borane-methylsulfide complex at room temperature under nitrogen atmosphere. The reaction is heated to reflux for 3 h. A further portion of borane-methylsulfide complex (1.3 mL) is added and the reaction is heated for 4 h. The reaction mixture is quenched by addition of methanol and allowed to stand at room temperature for 16 h. The mixture is concentrated under reduced pressure and 1M aqueous HCl solution (8 mL) is added. The mixture is heated to reflux for 1 h, then cooled to 0° C., neutralized by addition of 6M aqueous NaOH solution and solid K2CO3. The mixture is extracted with diethyl ether (5×10 mL) and the combined organic extracts are dried (MgSO4), filtered and the filtrate is concentrated under reduced pressure. The residue is purified twice by column chromatography 9silica, eluent DCM, 0-10% methanol) to afford 84 mg of (3-tert-butyl-1,2-oxazol-5-yl)methanamine. Yield: 34%; ES-MS: m/z 155 [M+H]; 1H NMR (250 MHz, CHLOROFORM-d) δ ppm 1.33 (9 H, s), 1.84 (2 H+H2O, br. s.), 3.96 (2 H, s), 6.07 (1 H, s)
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。